2-Butenedioic acid, 2-iodo-, (2Z)-

CAS No.: 5029-68-5

Cat. No.: VC11983113

Molecular Formula: C4H3IO4

Molecular Weight: 241.97 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5029-68-5 |

|---|---|

| Molecular Formula | C4H3IO4 |

| Molecular Weight | 241.97 g/mol |

| IUPAC Name | (Z)-2-iodobut-2-enedioic acid |

| Standard InChI | InChI=1S/C4H3IO4/c5-2(4(8)9)1-3(6)7/h1H,(H,6,7)(H,8,9)/b2-1- |

| Standard InChI Key | BAKGXNOIJUVCRJ-UPHRSURJSA-N |

| Isomeric SMILES | C(=C(/C(=O)O)\I)\C(=O)O |

| SMILES | C(=C(C(=O)O)I)C(=O)O |

| Canonical SMILES | C(=C(C(=O)O)I)C(=O)O |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

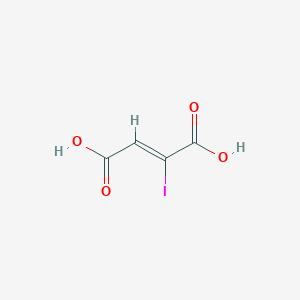

The compound features a four-carbon chain with two carboxylic acid groups (-COOH) at positions 1 and 4. A double bond between C2 and C3 adopts the Z (cis) configuration, while an iodine atom is bonded to C2 . This arrangement creates a planar geometry that enhances electrophilic reactivity at the double bond. The IUPAC name, (2Z)-2-iodobut-2-enedioic acid, reflects these structural attributes .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₃IO₄ | |

| Molecular Weight | 241.97 g/mol | |

| CAS Registry Number | 5029-68-5 | |

| SMILES Notation | O=C(O)C=C(I)C(=O)O | |

| InChI Key | BAKGXNOIJUVCRJ-UPHRSURJSA-N |

Stereochemical Considerations

The Z configuration distinguishes this compound from its E-isomer (trans), which remains unreported in literature. Comparative studies with maleic acid (Z-butenedioic acid) suggest that the iodine substituent introduces steric hindrance, potentially altering solubility and crystal packing .

Synthesis and Reactivity

Synthetic Pathways

While explicit synthesis protocols are scarce, analogous halogenation reactions provide insight. A plausible route involves iodination of maleic acid derivatives using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions . Alternatively, nucleophilic substitution of hydroxyl or halogen precursors at C2 may yield the target compound.

Functional Group Reactivity

The iodine atom serves as a potential leaving group in nucleophilic substitutions, enabling derivatization into esters or amides. For example, esterification with alcohols produces compounds like monoisooctyl maleate (C₁₂H₂₀O₄), demonstrating scalability for industrial applications . Additionally, the double bond participates in Diels-Alder reactions, forming cyclic adducts useful in polymer chemistry .

Physicochemical Properties

Acidity and Solubility

The presence of two carboxylic acid groups confers strong acidity, with estimated pKa values near 1.8 and 5.2, comparable to maleic acid . Aqueous solubility is likely limited due to hydrophobic iodine but enhanced in polar aprotic solvents like dimethylformamide (DMF) .

Stability and Thermal Behavior

Thermogravimetric analysis (TGA) data are unavailable, but iodine’s electron-withdrawing effect may lower thermal stability relative to non-halogenated analogs. Decomposition pathways likely involve release of iodine gas (I₂) above 150°C .

Analytical Characterization

Chromatographic Methods

Reverse-phase HPLC using C18 columns and acetonitrile-water mobile phases (adjusted to pH 2.5–3.0 with phosphoric acid) effectively separates this compound from impurities . Mass spectrometry (MS) detects the molecular ion [M-H]⁻ at m/z 240.97, with fragmentation patterns revealing loss of CO₂ and I⁻ .

Table 2: Exemplary HPLC Conditions

| Parameter | Specification | Source |

|---|---|---|

| Column | Newcrom R1 (3 µm particles) | |

| Mobile Phase | MeCN:H₂O:H₃PO₄ (60:40:0.1) | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 210 nm |

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands at 1700–1720 cm⁻¹ (C=O stretch) and 500–600 cm⁻¹ (C-I stretch) .

-

NMR: ¹H NMR (D₂O) signals at δ 6.8 ppm (d, J=12 Hz, CH=) and δ 12.1 ppm (s, COOH) .

Applications and Industrial Relevance

Organic Synthesis

The iodine substituent facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl structures, valuable in pharmaceutical intermediates . Additionally, radical-initiated polymerizations yield iodinated polyesters with unique dielectric properties .

Biological Activity

Preliminary studies suggest antimicrobial potential due to iodine’s biocidal activity, though toxicity profiles require further validation .

Comparative Analysis with Analogues

Maleic Acid vs. (2Z)-2-Iodo Derivative

| Property | Maleic Acid | (2Z)-2-Iodo Derivative |

|---|---|---|

| Molecular Weight | 116.07 g/mol | 241.97 g/mol |

| Melting Point | 135°C | Not reported |

| Reactivity | Esterification | Nucleophilic substitution |

The iodine atom increases molecular weight by 126.9 g/mol and shifts reactivity toward halogen-specific transformations .

Future Research Directions

-

Synthetic Optimization: Develop solvent-free iodination protocols to enhance sustainability.

-

Pharmacological Studies: Evaluate antitumor and antiviral activities in vitro.

-

Material Science: Explore use in conductive polymers via iodine-mediated doping.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume